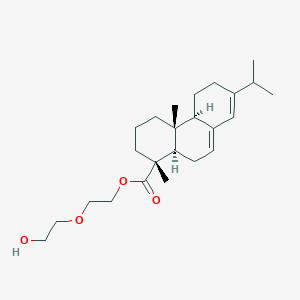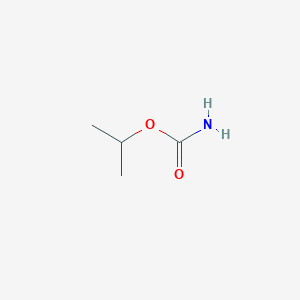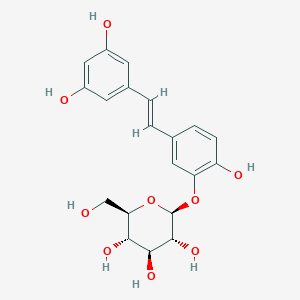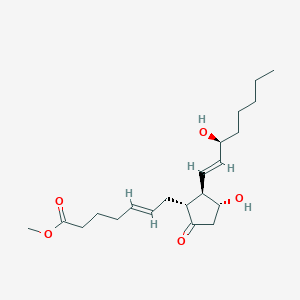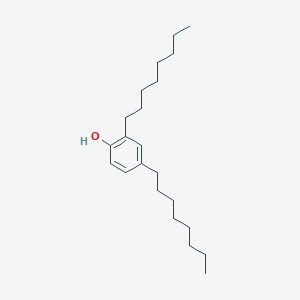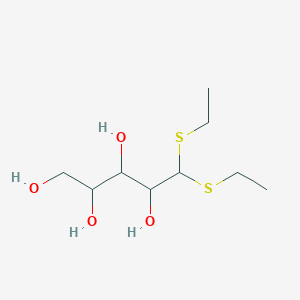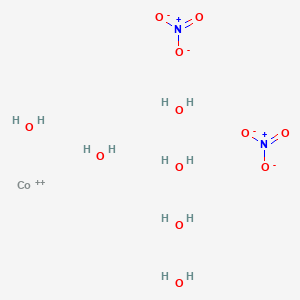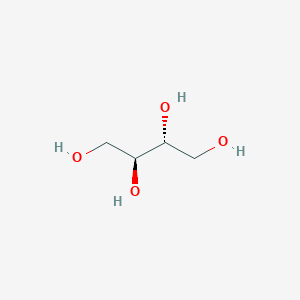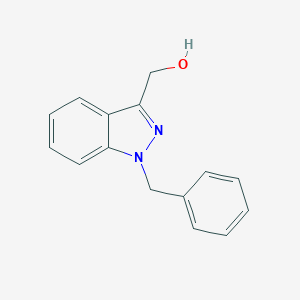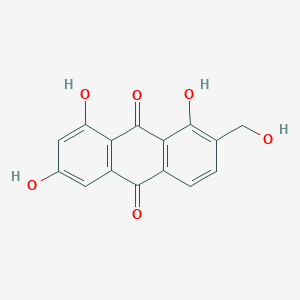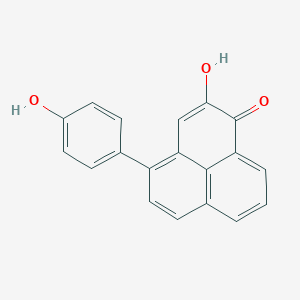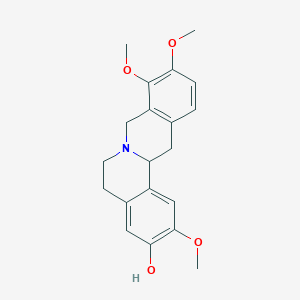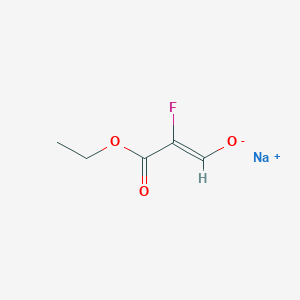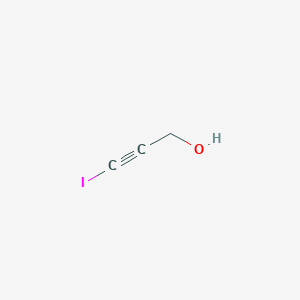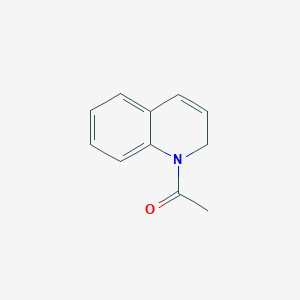
1-Acetyl-1,2-dihydroquinoline
Overview
Description
1-Acetyl-1,2-dihydroquinoline is a heterocyclic compound that has attracted much attention in scientific research due to its potential applications in various fields. This compound is also known as tetrahydroquinoline-2-one or 1,2,3,4-tetrahydroquinolin-2-one, and has a molecular formula of C10H11NO.
Mechanism Of Action
The exact mechanism of action of 1-Acetyl-1,2-dihydroquinoline is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes involved in bacterial or fungal cell wall synthesis, or by disrupting the DNA replication process in tumor cells.
Biochemical And Physiological Effects
1-Acetyl-1,2-dihydroquinoline has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 1-Acetyl-1,2-dihydroquinoline has been shown to exhibit cytotoxic activity against various tumor cell lines, including breast cancer, lung cancer, and leukemia.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Acetyl-1,2-dihydroquinoline in lab experiments include its relatively simple synthesis method, its broad-spectrum antibacterial and antifungal activities, and its potential as a lead compound for drug discovery. However, the limitations of using this compound include its relatively low potency compared to other antibacterial and antifungal agents, and its potential toxicity to mammalian cells.
Future Directions
There are many potential future directions for research on 1-Acetyl-1,2-dihydroquinoline. Some possible areas of focus include:
1. Development of more potent derivatives of 1-Acetyl-1,2-dihydroquinoline for use as antibacterial, antifungal, and antitumor agents.
2. Investigation of the mechanism of action of 1-Acetyl-1,2-dihydroquinoline and its derivatives.
3. Exploration of the potential applications of 1-Acetyl-1,2-dihydroquinoline in material science, such as the synthesis of novel polymers or catalysts.
4. Study of the pharmacokinetics and pharmacodynamics of 1-Acetyl-1,2-dihydroquinoline and its derivatives in animal models.
5. Investigation of the potential synergistic effects of 1-Acetyl-1,2-dihydroquinoline and other antibacterial or antifungal agents.
In conclusion, 1-Acetyl-1,2-dihydroquinoline is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Further research is needed to fully understand the mechanism of action of this compound and its derivatives, as well as to explore their potential applications in different areas.
Scientific Research Applications
1-Acetyl-1,2-dihydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a promising lead compound for drug discovery. In addition, 1-Acetyl-1,2-dihydroquinoline has been used as a building block for the synthesis of various natural products and bioactive compounds.
properties
CAS RN |
10174-55-7 |
|---|---|
Product Name |
1-Acetyl-1,2-dihydroquinoline |
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-7H,8H2,1H3 |
InChI Key |
VGEPKKUTRKZFEW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(=O)N1CC=CC2=CC=CC=C21 |
Other CAS RN |
10174-55-7 |
synonyms |
1-Acetyl-1,2-dihydroquinoline |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


